molecular formula C16H16N2O6S B11515804 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate

4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11515804
M. Wt: 364.4 g/mol
InChI Key: OJHCFFNPLXDLQY-QPEQYQDCSA-N
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Description

4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazolidine ring, an acetyl group, and a dimethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The acetyl group is then introduced via acetylation, and the final product is obtained by esterification with 2,6-dimethoxyphenyl acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or to reduce the thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE
  • 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE

Uniqueness

4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is unique due to the presence of both the thiazolidine ring and the dimethoxyphenyl acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C16H16N2O6S/c1-8(19)17-16-18-15(21)13(25-16)7-10-5-11(22-3)14(24-9(2)20)12(6-10)23-4/h5-7H,1-4H3,(H,17,18,19,21)/b13-7-

InChI Key

OJHCFFNPLXDLQY-QPEQYQDCSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)S1

Origin of Product

United States

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